L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-
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Overview
Description
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is a complex organic compound that belongs to the class of amino acids It is a derivative of L-proline and L-leucine, with a unique structure that includes a 5-oxo-L-proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- typically involves the coupling of L-proline and L-leucine derivatives. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for efficient and high-yield production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: It has potential therapeutic applications, including as a drug delivery agent and in the design of enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain proteases, thereby affecting protein degradation pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A simpler amino acid that serves as a precursor to the compound.
L-Leucine: Another amino acid that is part of the compound’s structure.
5-oxo-L-proline: A derivative of L-proline with an oxo group.
Uniqueness
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is unique due to its combined structure of L-proline and L-leucine derivatives, along with the presence of a 5-oxo group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual amino acids .
Properties
CAS No. |
85146-12-9 |
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Molecular Formula |
C16H25N3O5 |
Molecular Weight |
339.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O5/c1-9(2)8-11(18-14(21)10-5-6-13(20)17-10)15(22)19-7-3-4-12(19)16(23)24/h9-12H,3-8H2,1-2H3,(H,17,20)(H,18,21)(H,23,24)/t10-,11-,12-/m0/s1 |
InChI Key |
VZDRONIHCRAMNJ-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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